4,5-Dehydro-D-glucuronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5-脱氢-D-葡萄糖醛酸属于葡萄糖醛酸类。 它是通过脱氢作用从β-D-葡萄糖醛酸衍生而来,在位置4和5之间引入双键 。由于其结构构型,这种化合物在各种生化途径中具有重要意义,并具有独特的性质。

准备方法

合成路线和反应条件: 4,5-脱氢-D-葡萄糖醛酸的合成通常涉及β-D-葡萄糖醛酸的脱氢。 该过程可以使用特定的脱氢酶来实现,这些脱氢酶可以促进氢原子的去除,从而在第4和第5个碳原子之间形成双键 .

工业生产方法: 4,5-脱氢-D-葡萄糖醛酸的工业生产方法没有得到广泛的记录。 一般方法将涉及使用能够产生必要脱氢酶的基因工程微生物的大规模发酵过程。 这些微生物会在受控条件下将β-D-葡萄糖醛酸转化为4,5-脱氢-D-葡萄糖醛酸 .

化学反应分析

反应类型: 4,5-脱氢-D-葡萄糖醛酸会发生各种化学反应,包括:

氧化: 该化合物可以进一步氧化以形成不同的衍生物。

还原: 它可以还原回β-D-葡萄糖醛酸。

常见试剂和条件:

氧化剂: 高锰酸钾或过氧化氢可用于氧化反应。

还原剂: 硼氢化钠或氢化铝锂通常用于还原反应。

取代试剂: 卤素或其他亲电试剂可用于双键上的取代反应.

主要产物:

氧化产物: 4,5-脱氢-D-葡萄糖醛酸的各种氧化衍生物。

还原产物: β-D-葡萄糖醛酸。

取代产物: 卤代或其他取代的衍生物.

科学研究应用

Chemical Properties and Structure

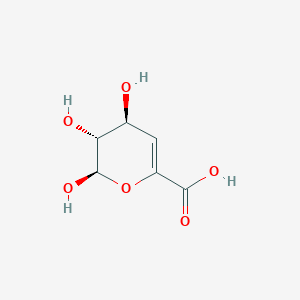

4,5-Dehydro-D-glucuronic acid is a hexuronic acid characterized by the formula C6H8O6 and a molecular weight of approximately 176.12 g/mol. It is derived from the dehydrogenation of D-glucuronic acid, which plays a crucial role in the metabolism of various biomolecules. The compound's structure allows it to participate in biochemical reactions involving conjugation and detoxification processes.

Drug Metabolism and Bioavailability

This compound is recognized for its involvement in the glucuronidation process, a major phase II metabolic pathway. This pathway facilitates the conversion of lipophilic compounds into more hydrophilic metabolites, enhancing their elimination from the body. The compound acts as a substrate for various UDP-glucuronosyltransferases (UGTs), which are essential enzymes in drug metabolism. By studying this compound, researchers can gain insights into how drugs are metabolized and their subsequent bioavailability in systemic circulation .

Neurological Protection

Recent studies have explored the role of glucuronidated flavonoids, which include derivatives like this compound, in neurological protection. These compounds exhibit properties that may protect against neurodegenerative diseases through mechanisms such as antioxidant activity and modulation of inflammatory responses . This suggests potential therapeutic applications for this compound in treating conditions like Alzheimer's disease and other forms of cognitive decline.

Skin Care Products

The cosmetic industry has shown interest in utilizing this compound due to its skin-beneficial properties. Research indicates that glucuronidated compounds can enhance skin hydration and improve overall skin health by acting as effective moisturizers or anti-aging agents . The incorporation of this compound into formulations may lead to products that not only hydrate but also protect the skin from oxidative stress.

Glucuronidation Studies

A significant body of research has focused on the glucuronidation of flavonoids and other phenolic compounds, revealing how this compound influences their pharmacokinetics. For instance, studies have demonstrated that the structural position of glucuronidation affects the bioactivity and solubility of these compounds, impacting their therapeutic efficacy .

Cosmetic Efficacy Trials

In trials assessing the efficacy of cosmetic formulations containing glucuronides, results indicated improved skin hydration and reduced signs of aging among participants using products with this compound. These findings support its application as an active ingredient in skincare products aimed at enhancing skin appearance and health .

作用机制

4,5-脱氢-D-葡萄糖醛酸的作用机制涉及它与生物系统中特定酶和受体的相互作用。 第4和第5个碳原子之间的双键使其成为各种生化途径中的反应性中间体。 它可以作为催化氧化、还原和取代反应的酶的底物,从而导致形成不同的代谢产物 .

类似化合物:

β-D-葡萄糖醛酸: 4,5-脱氢-D-葡萄糖醛酸衍生自的母体化合物。

5-脱氢-4-脱氧-D-葡萄糖醛酸: 另一种具有类似结构但具有不同官能团的衍生物

独特性: 4,5-脱氢-D-葡萄糖醛酸的独特性在于第4和第5个碳原子之间存在双键,这赋予其独特的化学反应性和生物活性。 这种结构特征使其与其他葡萄糖醛酸衍生物区分开来,使其在各种研究和工业应用中具有价值 .

相似化合物的比较

β-D-Glucuronic Acid: The parent compound from which 4,5-Dehydro-D-Glucuronic Acid is derived.

5-Dehydro-4-Deoxy-D-Glucuronate: Another derivative with a similar structure but different functional groups

Uniqueness: this compound is unique due to the presence of the double bond between the 4th and 5th carbon atoms, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other glucuronic acid derivatives and makes it valuable in various research and industrial applications .

属性

分子式 |

C6H8O6 |

|---|---|

分子量 |

176.12 g/mol |

IUPAC 名称 |

(2R,3R,4S)-2,3,4-trihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C6H8O6/c7-2-1-3(5(9)10)12-6(11)4(2)8/h1-2,4,6-8,11H,(H,9,10)/t2-,4+,6+/m0/s1 |

InChI 键 |

IAKKJSVSFCTLRY-YKKSOZKNSA-N |

SMILES |

C1=C(OC(C(C1O)O)O)C(=O)O |

手性 SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)O)O)C(=O)O |

规范 SMILES |

C1=C(OC(C(C1O)O)O)C(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。